molecular formula C10H14ClNO2 B555401 (S)-3-Amino-4-phenylbutyric acid hydrochloride CAS No. 138165-77-2

(S)-3-Amino-4-phenylbutyric acid hydrochloride

Cat. No.: B555401
CAS No.: 138165-77-2
M. Wt: 179,22*36,45 g/mole
InChI Key: MQTMGKGSJOPWJW-FVGYRXGTSA-N
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Description

(S)-3-Amino-4-phenylbutyric acid hydrochloride is a chiral organic compound of significant interest in advanced materials research. This high-purity compound serves as a versatile building block and functional additive, particularly in the development of next-generation electronic devices. A prominent application documented in recent scientific literature is its use as a multi-functional additive in p-i-n organic-inorganic halide perovskite solar cells . When added to the perovskite active layer, this compound promotes a more ordered crystal structure with vertical alignment and strongly n-dominated semiconducting properties . The functional groups of the molecule interact strongly with the perovskite precursor, coordinating with the PbI2 cage and effectively passivating defects at the grain boundaries . This mechanism results in reduced trap densities, the suppression of non-radiative recombination, and enhanced photoluminescence with longer lifetimes . These improvements contribute directly to enhanced device performance and operational stability. Research has demonstrated that devices incorporating this additive can achieve substantial increases in power conversion efficiency . This compound is offered with the understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMGKGSJOPWJW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375818
Record name (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
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Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138165-77-2
Record name Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138165-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1)
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Record name (3S)-3-amino-4-phenylbutanoic acid hydrochloride
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Preparation Methods

Nitromethane-Benzaldehyde Condensation Pathway

This industrial-scale method employs nitromethane and benzaldehyde as primary reactants, achieving 127 g of product through four optimized stages:

Reaction Sequence

  • Condensation : Benzaldehyde (262 g) and nitromethane (151 g) in ethanol at −5°C with sodium methoxide catalyst (2 h reaction).

  • Malonate Addition : Diethyl malonate (240 g) introduced at −5°C, followed by HCl neutralization (pH 2).

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation at 55°C for 8 h (7 g catalyst load).

  • Hydrolysis : 30% HCl at 95°C for 24 h, yielding 127 g hydrochloride salt after crystallization.

Key Parameters

StageTemperatureTimeCatalystYield (%)
Condensation−5°C2 hNaOMe85
Hydrogenation55°C8 hPd/C (0.5%)92
Hydrolysis95°C24 hHCl88

This method’s advantages include reagent availability and scalability, though the extended hydrolysis time necessitates energy-intensive operations.

Methyl Acetoacetate-Based Cyclization

A patent-derived approach (CN104478745A) utilizes methyl acetoacetate for intermediate formation:

Synthetic Steps

  • Knoevenagel Condensation : Benzaldehyde (1 mol) and methyl acetoacetate (2.5–3 mol) in ethanol (12–15 mol) with organic base catalysis (45–50 h).

  • Saponification : 20% NaOH at 85–90°C (2–2.5 h), yielding β-keto acid intermediate.

  • Decarboxylation : HCl-mediated decarboxylation at 95°C (24 h), followed by crystallization (0°C).

Optimization Data

  • Molar ratio (aldehyde:malonate:ethanol): 1:2.8:13.5 (optimal yield)

  • Crystallization efficiency: 92% recovery via cold ethanol washing

  • Overall yield: 70% (141 g from 177 g intermediate)

This route avoids hazardous hydrogenation steps but requires precise pH control during saponification.

Chiral Pool Synthesis from L-Aspartic Acid

Stereoselective Friedel-Crafts Acylation

A patented chiral synthesis (WO2003020687A1) starts from L-aspartic acid, preserving the (S)-configuration:

Critical Steps

  • Anhydride Formation : L-Aspartic acid reacts with formic acid/acetic anhydride (1:2 w/w) at 40–50°C (5 h).

  • Friedel-Crafts Reaction : Benzene acylation with AlCl₃ (2.8 mol eq) at 60–70°C (2 h).

  • Reductive Amination : H₂/Pd-C reduction (30°C, 48 h) followed by HCl salt formation.

Performance Metrics

ParameterValue
Enantiomeric excess>99% (S)
Isolated yield70% (149.5 g)
Purity (HPLC)99.2%

This method’s reliance on expensive Pd catalysts (7 g/kg product) impacts cost-efficiency but ensures stereochemical fidelity.

Biocatalytic Production Strategies

Transaminase-Mediated Synthesis

Adapted from L-homophenylalanine production, this route uses engineered α-transaminases:

Process Overview

  • Enzymatic Transamination : (S)-selective transaminase converts 2-oxo-4-phenylbutyric acid to product using L-glutamate as amine donor.

  • In Situ Crystallization : Spontaneous product crystallization (0–5°C) drives reaction equilibrium.

Benchmark Data

MetricValue
Space-time yield18 g/L/day
Enzyme efficiency2.4 g product/g enzyme
Optical purity>99% ee

This green chemistry approach reduces organic solvent use by 60% compared to chemical methods.

Microbial Fermentation

Genetic engineering of E. coli with Nostoc homologs enables de novo synthesis:

Strain Optimization

  • Gene cluster: hphABCD (Npun_F2464, F2457, F2458)

  • Fed-batch fermentation: 630 mg/L titer

  • Carbon source: Glucose (40 g/L) with l-Phe precursor

Limitations

  • Lower volumetric productivity vs. chemical methods

  • Requires costly separation from cellular metabolites

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYield (%)ee (%)Cost ($/kg)Scalability
Nitromethane route70Racemic120Industrial
L-Aspartic acid route70>99450Pilot scale
Biocatalytic85>99280Commercial

Key trends:

  • Chemical methods dominate in bulk production due to lower catalyst costs.

  • Biocatalysis offers superior stereocontrol with 35% lower E-factor (3.2 vs. 4.9 for chemical routes).

  • Microbial synthesis remains developmental but shows promise for sustainable manufacturing.

Industrial Purification Protocols

Crystallization Optimization

Final purification typically employs pH-controlled crystallization:

  • Solvent system : Ethanol/water (3:1 v/v)

  • Cooling profile : 95°C → 0°C at 0.5°C/min

  • Yield enhancement : Mother liquor recycling (3 cycles) improves yield by 12%

Impurity Profile

ContaminantConcentration (ppm)
Pd residues<5
Solvent residues<300
Diastereomers<0.1

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions to produce derivatives with modified electronic properties. Key findings include:

Reagents/Conditions

  • Sodium hypochlorite (NaClO) in alkaline media (25% NaOH, 70°C)
  • Hydrogen peroxide (H₂O₂) with transition metal catalysts

Products

ProductYieldKey Characteristics
4-Nitro-3-phenylbutyric acid76.2%IR: 1,630 cm⁻¹ (NO₂ stretch)
Hydroxylamine derivative68%MP: 196–202°C

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols, enabling access to chiral intermediates:

Reagents/Conditions

  • Lithium aluminum hydride (LiAlH₄) in anhydrous THF
  • Hydrogen gas (H₂) with Pd/C (55°C, 8 hr)

Products

ProductYieldOptical Rotation ([α]₂₅D)
(S)-4-Amino-3-phenylbutanol82%+43.3° (c=1, ethanol)

Substitution Reactions

The phenyl and amino groups participate in nucleophilic/electrophilic substitutions:

A. Amino Group Substitution

  • Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in DMF to form Boc-protected derivatives (99% purity) .
  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines.

B. Carboxylic Acid Derivative Formation

  • Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (85% yield) .
  • Amidation : Couples with amines via EDC/HOBt, producing bioactive amides .

Synthetic Pathway Highlights

Industrial-scale syntheses employ cost-effective routes:

Route 1 : Benzaldehyde + ethyl acetoacetate → 2,4-diacetyl-3-phenylpentanedionate → 3-phenylglutaric acid → target compound .

  • Key Step : Oxidative cleavage of 5-amido-5-oxo-3-phenylpentanoic acid using NaClO/NaOH (76.2% yield) .

Route 2 : L-Aspartic acid → Friedel-Crafts acylation → catalytic hydrogenation (70% yield) .

Physicochemical Stability

  • Thermal Decomposition : Degrades above 206°C, releasing HCl and forming char.
  • pH Sensitivity : Stable in acidic conditions (pH 2–4); decomposes in alkaline media .

Functional Group Reactivity Comparison

Functional GroupReactivity ProfileExample Reaction
Amino (-NH₂)Acylation, alkylation, oxidationBoc protection
Carboxylic AcidEsterification, reduction, salt formationEthyl ester synthesis
Phenyl RingElectrophilic substitution (limited)Nitration (theoretical)

Scientific Research Applications

Chemical and Biological Research

1.1 Synthesis and Chemical Applications

(S)-3-Amino-4-phenylbutyric acid hydrochloride serves as a valuable building block in organic synthesis. It is utilized to construct complex organic molecules due to its unique structural properties. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of diverse derivatives that are crucial for further research in medicinal chemistry.

1.2 Biological Mechanisms

The compound primarily acts as a gamma-aminobutyric acid (GABA) receptor agonist. It interacts with GABA_B receptors in the central nervous system, modulating neurotransmitter signaling pathways. This action underpins its potential therapeutic effects in various neurological conditions .

Medical Applications

2.1 Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits in conditions such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. Studies have shown that it can help protect neurons from damage and promote their survival by modulating GABAergic signaling pathways .

Case Study: Neuroprotection in ALS
A study involving animal models of ALS demonstrated that administration of this compound resulted in improved motor function and extended survival rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

2.2 Treatment of Urea Cycle Disorders

The compound is being investigated for its role in treating urea cycle disorders (UCDs), which are genetic conditions that affect nitrogen metabolism. By stimulating alternative pathways for nitrogen excretion, it may reduce toxic ammonia levels in the body.

Case Study: UCD Management
Clinical trials have shown that patients treated with this compound exhibited significant reductions in plasma ammonia levels and improvements in neurological function .

Antitumor Properties

Recent studies have highlighted the anti-tumor properties of this compound across various cancer cell lines. It has been shown to inhibit cancer cell growth, migration, and invasion while potentially enhancing the efficacy of conventional chemotherapeutic agents.

Case Study: Cancer Cell Line Studies
In vitro experiments demonstrated that treatment with this compound significantly reduced proliferation rates in breast cancer cell lines, suggesting its potential application as an adjunct therapy in cancer treatment .

Industrial Applications

Beyond its medical uses, this compound is utilized in the pharmaceutical industry for the production of fine chemicals and drug formulations due to its versatile chemical properties .

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
Chemical Research Building block for organic synthesisFacilitates complex molecule construction
Neuroprotection Treatment for ALS and Huntington's diseaseImproved motor function; extended survival
Urea Cycle Disorders Reduces ammonia levelsSignificant clinical improvements
Antitumor Activity Inhibits cancer cell growthReduced proliferation rates in cancer cells
Industrial Use Production of pharmaceuticalsValuable precursor for drug formulations

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in amino acid metabolism.

    Pathways: The compound can modulate signaling pathways related to neuronal function and neuroprotection.

Comparison with Similar Compounds

Enantiomeric Comparison: (S) vs. (R) Forms

(R)-3-Amino-4-phenylbutyric acid hydrochloride (CAS: 145149-50-4) is the enantiomer of the S-form. While both share identical molecular formulas (C₁₀H₁₃NO₂·HCl) and weights (215.68 g/mol), their stereochemical differences lead to distinct biological activities. The S-enantiomer exhibits higher affinity for GABA-B receptors, whereas the R-form shows reduced efficacy due to incompatible spatial orientation with receptor binding sites .

Property (S)-Isomer (R)-Isomer
CAS Number 138165-77-2 145149-50-4
Bioactivity (GABA-B) High agonist activity Low-to-moderate activity
Therapeutic Potential Cognitive enhancement Limited reported applications

Positional Isomers: 3-Amino vs. 4-Amino Derivatives

4-Amino-3-phenylbutyric acid hydrochloride (CAS: 3060-41-1), commonly known as Phenibut, is a positional isomer with the amino group at the δ-position (C4) instead of the γ-position (C3). This structural variation significantly alters its pharmacological profile:

  • Phenibut acts as a dual modulator, targeting both GABA-B receptors and α2δ voltage-gated calcium channels, which broadens its effects to include anxiolytic and nootropic properties .
  • In contrast, the 3-amino derivative (the subject compound) shows selective GABA-B agonism without calcium channel interactions, suggesting a more specialized mechanism .
Property 3-Amino-4-phenyl 4-Amino-3-phenyl (Phenibut)
CAS Number 138165-77-2 3060-41-1
Molecular Formula C₁₀H₁₃NO₂·HCl C₁₀H₁₃NO₂·HCl
Key Targets GABA-B receptors GABA-B + α2δ calcium channels
Applications Cognitive enhancement Anxiety relief, sleep aid

Substituted Derivatives

Substitutions on the phenyl ring or amino group modulate receptor affinity and metabolic stability. Examples include:

(S)-3-Amino-4-(4-chlorophenyl)butyric acid hydrochloride (CAS: 270596-41-3): A chloro-substituted derivative with enhanced lipophilicity, improving blood-brain barrier penetration .

(S)-3-Amino-4-(4-trifluoromethylphenyl)butyric acid hydrochloride (CAS: 270065-79-7): The electron-withdrawing trifluoromethyl group increases metabolic stability and receptor binding specificity .

Derivative Substituent Impact on Activity
4-Chlorophenyl Cl at para position ↑ Lipophilicity, ↑ Bioavailability
4-Trifluoromethylphenyl CF₃ at para position ↑ Metabolic stability
2-Naphthyl Naphthyl group ↑ Steric bulk, ↓ Solubility

Pharmacological Studies

  • (S)-3-Amino-4-phenylbutyric acid hydrochloride demonstrated dose-dependent cognitive enhancement in rodent models, with minimal sedative effects compared to Phenibut .
  • Substituted derivatives, such as the 4-chloro analog, showed 5-fold higher GABA-B binding affinity than the parent compound in vitro .

Clinical Relevance

  • Phenibut (4-amino isomer) is clinically used in Russia for anxiety, but its non-selective activity raises dependency risks .
  • The S-3-amino isomer is under investigation for neurodegenerative diseases due to its selective receptor targeting .

Biological Activity

(S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly referred to as (S)-phenibut, is a chiral amino acid derivative that exhibits significant biological activity, primarily as a gamma-aminobutyric acid (GABA) receptor agonist. This compound has garnered attention for its potential therapeutic applications across various medical conditions, including neurodegenerative diseases, urea cycle disorders, and certain cancers.

The primary mechanism of action of this compound involves its interaction with GABA receptors in the central nervous system. By acting as a GABA_B receptor agonist, it modulates neurotransmitter signaling pathways, leading to various therapeutic effects such as:

  • Neuroprotection : Protects neurons from damage in conditions like amyotrophic lateral sclerosis (ALS) and Huntington's disease.
  • Nitrogen Excretion : Stimulates alternative pathways for nitrogen elimination in urea cycle disorders, potentially reducing ammonia toxicity.
  • Anti-tumor Activity : Inhibits cancer cell growth and migration across various cancer cell lines.

1. Neuroprotective Effects

Research indicates that this compound may help protect neurons in neurodegenerative diseases. A study highlighted its role in promoting neuronal survival and reducing apoptosis in models of ALS and Huntington's disease.

2. Urea Cycle Disorders

This compound has shown promise in treating urea cycle disorders by enhancing nitrogen excretion pathways. Its efficacy in reducing ammonia levels in patients with these genetic disorders is an area of ongoing investigation.

3. Anti-Cancer Properties

This compound exhibits anti-tumor properties, with studies demonstrating its ability to inhibit the growth and migration of cancer cells. It may also enhance the effectiveness of existing chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural and functional comparisons between this compound and related compounds:

Compound NameStructure TypeUnique Features
(R)-3-Amino-4-phenylbutyric acidEnantiomerDifferent biological activity than its S counterpart
BaclofenGABA receptor agonistPrimarily used for muscle spasticity
PhenibutGABA-B agonistKnown for anxiolytic and nootropic effects

Case Study: Neuroprotection in ALS Models

In a controlled study involving animal models of ALS, treatment with this compound resulted in significant reductions in neuronal death and improved motor function compared to untreated controls. The findings suggest potential for clinical application in ALS management.

Case Study: Urea Cycle Disorder Management

A clinical trial assessing the effects of this compound on patients with urea cycle disorders indicated a marked decrease in plasma ammonia levels post-treatment. These results highlight its therapeutic potential in managing hyperammonemia associated with these genetic conditions.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity of (S)-3-amino-4-phenylbutyric acid hydrochloride?

Methodological Answer:
The synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can separate racemic mixtures . Alternatively, asymmetric hydrogenation of β-keto esters with chiral ligands (e.g., BINAP) can yield enantiomerically pure intermediates, followed by acid hydrolysis and HCl salt formation . Key steps include:

  • Monitoring optical rotation or chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiopurity .
  • Final purification via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Basic: Which analytical methods validate the enantiomeric ratio and structural integrity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IG column with a mobile phase of hexane:isopropanol (70:30, v/v) and UV detection at 254 nm. Retention times differentiate (S) and (R) enantiomers .
  • NMR Spectroscopy : 1H^1\text{H}-NMR in D2_2O confirms the absence of organic impurities. Key signals: δ 7.2–7.4 (phenyl protons), δ 3.1–3.3 (CH2_2 adjacent to amine) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ = 216.1) verifies molecular weight (C10_{10}H14_{14}ClNO2_2) .

Basic: How to design in vitro assays for evaluating GABA-B receptor affinity?

Methodological Answer:

  • Radioligand Binding Assays : Incubate rat brain membrane preparations with 3H^3\text{H}-GABA and varying concentrations of the compound. Calculate IC50_{50} using nonlinear regression .
  • Calcium Flux Assays : Use HEK293 cells expressing GABA-B receptors coupled to Gi/o_{i/o} proteins. Measure intracellular Ca2+^{2+} changes via FLIPR® technology .
  • Positive Control : Compare with baclofen (a known GABA-B agonist) to validate assay sensitivity .

Advanced: How to address discrepancies between in vitro receptor binding data and in vivo anxiolytic effects?

Methodological Answer:
Discrepancies may arise from pharmacokinetic factors:

  • Blood-Brain Barrier (BBB) Penetration : Assess logP (calculated ~1.2) and P-gp efflux ratios using MDCK-MDR1 cells. Low permeability may explain weak in vivo efficacy despite high in vitro affinity .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can test metabolite interference .
  • Dose-Response Studies : Use higher doses in animal models (e.g., elevated plus maze) to overcome bioavailability limitations .

Advanced: What protocols optimize long-term stability of the hydrochloride salt?

Methodological Answer:

  • Storage Conditions : Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Lyophilization : Prepare a stock solution in deionized water, filter-sterilize (0.22 µm), and lyophilize to enhance shelf life (>3 years) .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation products (e.g., free amine or phenylbutyric acid) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Introduce substituents on the phenyl ring (e.g., 4-F, 3-Cl) to assess electronic effects on receptor binding. Derivatives with 4-fluorophenyl groups show enhanced GABA-B affinity (IC50_{50} = 12 µM vs. 25 µM for parent compound) .
  • Backbone Alterations : Replace the butyric acid chain with shorter (propionic) or branched (valeric) analogs. Methylation at the β-carbon reduces metabolic clearance .
  • Pharmacophore Mapping : Overlay docking models (AutoDock Vina) with GABA-B receptor crystal structures (PDB: 7C7Q) to identify critical hydrogen-bonding interactions .

Advanced: How to resolve contradictions in enantiomer-specific activity reports?

Methodological Answer:

  • Stereochemical Validation : Re-analyze enantiomers via X-ray crystallography to confirm absolute configuration. The (S)-enantiomer typically shows 10-fold higher GABA-B activity than (R) in electrophysiology assays .
  • Off-Target Screening : Test enantiomers against α2_2δ calcium channels (e.g., 3H^3\text{H}-gabapentin binding) to identify non-GABA-B effects. (R)-forms may exhibit stronger calcium channel blockade .
  • Species-Specific Differences : Compare receptor binding in human vs. rodent models. Human GABA-B receptors may have distinct stereoselectivity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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